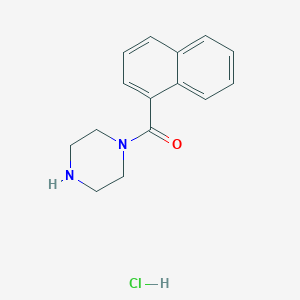

1-(1-Naphthoyl)piperazine hydrochloride

Descripción general

Descripción

1-(1-Naphthoyl)piperazine hydrochloride is a chemical compound with the molecular formula C15H17ClN2O and a molecular weight of 276.76 . It is used for research purposes .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

The molecular structure of 1-(1-Naphthoyl)piperazine hydrochloride is represented by the formula C15H17ClN2O . The ChemSpider ID for this compound is 2019033 .Physical And Chemical Properties Analysis

1-(1-Naphthoyl)piperazine hydrochloride is a white to yellow solid . It is soluble in water and slightly soluble in ethanol . Its melting point is 280°C (dec.) .Aplicaciones Científicas De Investigación

Neuroscience Research

1-(1-Naphthoyl)piperazine hydrochloride: is known to act as a 5-HT1 serotonin receptor agonist and a 5-HT2 serotonin receptor antagonist . This dual action makes it a valuable tool in neuroscience research, particularly in the study of serotonergic signaling pathways which are crucial in understanding various neurological and psychiatric disorders.

Pharmacology

In pharmacological studies, 1-(1-Naphthoyl)piperazine hydrochloride is utilized to investigate the serotonin receptor activities . It helps in the development of new drugs by providing insights into receptor binding affinities and the functional responses of receptor activation or inhibition .

Biochemistry

The compound’s role in serotonin receptor modulation also extends to biochemistry, where it is used to study the biochemical pathways involved in neurotransmission. It aids in elucidating the mechanisms by which serotonin affects various cellular processes .

Medicinal Chemistry

1-(1-Naphthoyl)piperazine hydrochloride: contributes to medicinal chemistry by serving as a building block for the synthesis of more complex molecules. Its structural features allow for C–H functionalization , which is a key step in the creation of new pharmacologically active compounds .

Toxicology

In toxicological assessments, this compound is important for understanding the toxicity profiles of serotonergic agents. It is used to study the potential irritant effects on the skin, eyes, and respiratory system, which is critical for safety evaluations .

Analytical Chemistry

Analytically, 1-(1-Naphthoyl)piperazine hydrochloride can be used as a reference compound in various chromatographic and spectroscopic methods. It helps in the development of analytical techniques for detecting and quantifying similar organic compounds .

Chemical Engineering

From a chemical engineering perspective, the compound’s properties, such as solubility and reactivity, are of interest. It is studied for its behavior in different processes, which is essential for scaling up the production of pharmaceuticals .

Environmental Science

Lastly, the environmental impact of 1-(1-Naphthoyl)piperazine hydrochloride and its derivatives is an area of research. It involves studying the compound’s stability, degradation, and potential effects on ecosystems to ensure environmental safety .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

- The primary targets of 1-(1-Naphthoyl)piperazine hydrochloride are GABA receptors . Specifically:

Target of Action

Mode of Action

Biochemical Pathways

- The affected pathways include:

- As an agonist for 5-HT1A receptors, it modulates serotonin signaling. 1-(1-Naphthoyl)piperazine hydrochloride induces cell apoptosis .

Pharmacokinetics

- Upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated unchanged. It has a remarkable ability to dissolve uric acid but hasn’t proven equally successful clinically. Partial oxidation occurs. Some elimination occurs as an unchanged compound .

Result of Action

- Flaccid paralysis of parasites due to GABA receptor modulation. Induction of apoptosis in certain cells .

Propiedades

IUPAC Name |

naphthalen-1-yl(piperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O.ClH/c18-15(17-10-8-16-9-11-17)14-7-3-5-12-4-1-2-6-13(12)14;/h1-7,16H,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEQIBJRZMRXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Naphthoyl)piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane](/img/structure/B1419175.png)

![5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B1419177.png)

![1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol](/img/structure/B1419180.png)

![6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419183.png)

![2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine](/img/structure/B1419184.png)

![ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine](/img/structure/B1419185.png)

![6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419190.png)

![4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol](/img/structure/B1419191.png)